![molecular formula C8H12N4O B1299444 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide CAS No. 90434-92-7](/img/structure/B1299444.png)
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Overview
Description
The compound 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a derivative of indazole, which is a heterocyclic aromatic organic compound. This derivative is part of a broader class of compounds that have been synthesized for various applications, including the potential for biological activity. The synthesis of such compounds often involves multi-step reactions and the use of different starting materials to introduce various functional groups that can alter the physical, chemical, and biological properties of the molecules .
Synthesis Analysis
A novel two-step synthesis of 4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide has been reported, which involves the coupling of hydrazide to various aromatic and heterocyclic aldehydes in water media at ambient temperature. This method offers flexibility in terms of reaction time and yield, indicating a potentially efficient and environmentally friendly approach to synthesizing a library of N'-arylmethylene-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazides .
Molecular Structure Analysis
The molecular structure of indazole derivatives can be confirmed and characterized using various spectroscopic techniques. For instance, 1H, 13C NMR, and IR spectra have been investigated for a series of novel 4,5,6,7-tetrahydro-1H-indazoles. Advanced NMR techniques such as HMBC, HSQC, COSY, and NOESY have been employed to study the representative compounds and confirm the indazole structure as 1H-indazole .
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions to form new compounds. For example, carbohydrazides have been used as versatile building blocks for constructing a series of fluorinated heterocycles analogous to rufinamide, through different cyclocondensation reactions. These reactions include [4+1]-, [1+4]-, and [3+2]-cyclocondensation, leading to the formation of 1H-1,2,3-triazol-4-yl-1,3,4-oxadiazoles, a pyrrole derivative, and a 2-pyrazoline, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be influenced by the introduction of different substituents. For example, the synthesis of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole has been characterized, and its geometry and electrostatic properties have been studied using ab initio quantum theory and density functional methods. The electrostatic properties and natural bond order calculations help to understand the differences in the direction of the dipole moments of the parent indazole and its derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
- A novel two-step synthesis method for 4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide was developed, allowing the creation of a library of N′-arylmethylene derivatives through coupling with various aldehydes in water media. This method offers flexibility in reaction time and yield (Savant et al., 2014).
- Novel indazole bearing oxadiazole derivatives were synthesized by reacting the hydrazide of 2H-indazole with acids, demonstrating potential antimicrobial activity (Ghelani et al., 2017).
Potential Biological Applications
- Research indicated that 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide (AF-2364) could act as a potential male contraceptive by inducing reversible germ cell loss in the seminiferous epithelium of adult Sprague-Dawley rats (Cheng et al., 2005).
- A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids exhibited significant anti-inflammatory activity in the carrageenan edema test, with 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid being the most active compound (Nagakura et al., 1979).
Structural Analysis and Coordination Compounds
- The structural properties of NH-indazoles were investigated, highlighting the effect of fluorination on their supramolecular structure and crystallization behavior (Teichert et al., 2007).
- Coordination compounds of 4,5,6,7-tetrahydro-1H-indazole with Cu(II), Co(II), and Ag(I) were studied, revealing different complex geometries and potential antimicrobial, antioxidant, and enzyme inhibition activities (Khan et al., 2017).
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit certain kinases such as chk1 and chk2 . These kinases play a crucial role in cell cycle regulation and DNA damage response.
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that this compound may interact with its targets (such as chk1 and chk2 kinases) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets, it’s likely that this compound could influence pathways related to cell cycle regulation and dna damage response .
Result of Action
Indazole derivatives have been reported to show anti-spermatogenic effects , suggesting potential applications in fertility regulation.
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-10-8(13)7-5-3-1-2-4-6(5)11-12-7/h1-4,9H2,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZXELLVAZIFCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366972 | |
Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90434-92-7 | |
Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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